molecular formula C8H15N3 B1288715 1-Butyl-4-methyl-1H-pyrazol-5-amine CAS No. 3524-51-4

1-Butyl-4-methyl-1H-pyrazol-5-amine

Cat. No. B1288715
CAS RN: 3524-51-4
M. Wt: 153.22 g/mol
InChI Key: WLSUBAQIYOSKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Butyl-4-methyl-1H-pyrazol-5-amine” is a pyrazole-derived compound. It is a dark red solid at room temperature and slightly soluble in chloroform and dichloromethane . It has a certain solubility in alcoholic solvents and highly polar dimethyl sulfoxide .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H15N3 . Its molecular weight is 153.22 g/mol . The SMILES string representation of its structure is CCCCn1ncc©c1N .


Chemical Reactions Analysis

The amino group in “this compound” is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides .


Physical And Chemical Properties Analysis

“this compound” is a dark red solid at room temperature . It is slightly soluble in chloroform and dichloromethane, and has a certain solubility in alcoholic solvents and highly polar dimethyl sulfoxide .

Scientific Research Applications

Synthetic Chemistry Applications

1-Butyl-4-methyl-1H-pyrazol-5-amine serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been utilized in the efficient one-pot synthesis of pyrazole derivatives, showcasing its versatility in forming complex molecules with potential applications in drug discovery and material science. The operational easiness and short reaction times highlight its significance in synthetic chemistry (Becerra, Rojas, & Castillo, 2021).

Materials Science

In materials science, this compound has been involved in the creation of nonlinear optical materials . Research demonstrates that derivatives of this compound exhibit considerable nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The ability to modify intramolecular charge transfer underscores its importance in developing advanced materials (Ö. Tamer et al., 2016).

Catalysis

It also finds application in catalysis, as seen in the synthesis of polymeric materials . Complexes derived from this compound have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, highlighting its role in developing environmentally friendly polymer synthesis methods (Matiwane, Obuah, & Darkwa, 2020).

Heterocyclic Chemistry

The reactivity of this compound has been extensively studied in the context of heterocyclic chemistry, leading to the generation of novel heterocyclic frameworks . These frameworks are pivotal in the discovery of new drugs and materials with unique properties, demonstrating the compound's critical role in expanding the boundaries of medicinal and materials chemistry (Mironovich & Shcherbinin, 2014).

Safety and Hazards

“1-Butyl-4-methyl-1H-pyrazol-5-amine” is classified as Acute Tox. 3 Oral according to GHS classification . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-butyl-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-5-11-8(9)7(2)6-10-11/h6H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSUBAQIYOSKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614229
Record name 1-Butyl-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3524-51-4
Record name 1-Butyl-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.